molecular formula C10H11N3O2 B2844850 methyl 2-(6-amino-1H-indazol-1-yl)acetate CAS No. 316364-60-0

methyl 2-(6-amino-1H-indazol-1-yl)acetate

Cat. No.: B2844850
CAS No.: 316364-60-0
M. Wt: 205.217
InChI Key: DZMLYRORHHIGNH-UHFFFAOYSA-N
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Description

Overview of the Indazole Scaffold in Contemporary Chemical Biology and Medicinal Chemistry Research

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structural motif in the fields of chemical biology and medicinal chemistry. nih.govnih.gov Its prevalence in numerous biologically active compounds underscores its importance as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov The unique electronic properties and the ability of the two nitrogen atoms to act as hydrogen bond donors and acceptors contribute to the diverse pharmacological activities exhibited by indazole-containing molecules. caribjscitech.com

Indazole derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. austinpublishinggroup.com A notable example of a successful drug molecule featuring the indazole core is Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.govrsc.org This adaptability has made the indazole scaffold a focal point of extensive research in the quest for novel therapeutic agents. nih.gov

Rationale for Academic Investigation into Methyl 2-(6-amino-1H-indazol-1-yl)acetate

The academic interest in this compound stems from the strategic combination of three key functional groups within a single molecule: the indazole core, a primary amino group at the 6-position, and a methyl acetate (B1210297) substituent at the N1-position. This specific arrangement offers a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR).

The 6-amino group serves as a crucial handle for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and arylation. nih.gov This allows for the systematic investigation of how modifications at this position influence the biological activity of the molecule. The ester functionality of the methyl acetate group at the N1-position can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for derivatization or for modulating the compound's physicochemical properties, such as solubility and polarity. researchgate.net

The N1-substitution pattern is often associated with specific biological activities, and the presence of the acetate linker can influence the molecule's conformational flexibility and its ability to interact with biological targets. nih.govrsc.org Therefore, this compound represents a valuable intermediate for the synthesis of libraries of novel indazole derivatives for screening in various biological assays.

Historical Context of Aminosubstituted Indazoles in Research

The exploration of aminosubstituted indazoles in research has a rich history, driven by their potential as pharmacophores. Early investigations into indazole chemistry often involved the synthesis and characterization of various substituted derivatives, including those bearing amino groups. Over the years, the focus has shifted towards understanding the role of the position and nature of the amino substitution on the biological activity of these compounds.

In particular, 6-aminoindazole derivatives have been the subject of significant research in oncology. nih.govrsc.org Studies have shown that compounds bearing the 6-aminoindazole scaffold can exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. caribjscitech.com The amino group at the 6-position has been identified as a critical interaction point with the target proteins in many of these inhibitors.

Furthermore, the development of synthetic methodologies for the regioselective functionalization of the indazole ring has been a key enabler for the systematic investigation of aminosubstituted indazoles. beilstein-journals.org Advances in catalytic cross-coupling reactions and other modern synthetic techniques have facilitated the synthesis of a diverse range of 6-aminoindazole derivatives, contributing to a deeper understanding of their medicinal chemistry. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(6-aminoindazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-15-10(14)6-13-9-4-8(11)3-2-7(9)5-12-13/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMLYRORHHIGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=CC(=C2)N)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316364-60-0
Record name methyl 2-(6-amino-1H-indazol-1-yl)acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C10H11N3O2
Molecular Weight 205.22 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have moderate solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide. Solubility in water is likely to be low.
Melting Point Estimated to be in the range of 150-200 °C, typical for substituted indazoles of similar molecular weight.
pKa The 6-amino group is expected to be basic, with a pKa in the range of 3-5. The indazole ring itself is weakly basic.
LogP The calculated LogP (octanol-water partition coefficient) is likely to be in the range of 1-2, indicating a moderate degree of lipophilicity.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise atomic connectivity and isomeric form of a molecule. For methyl 2-(6-amino-1H-indazol-1-yl)acetate, ¹H and ¹³C NMR are critical for confirming the substitution pattern on the indazole ring, particularly for distinguishing the N-1 isomer from the N-2 isomer.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The substitution at the N-1 position is confirmed by the distinct chemical shifts of the protons on the acetate (B1210297) moiety and the characteristic pattern of the aromatic protons on the indazole ring. The amino group at the 6-position significantly influences the electron density of the benzene (B151609) portion of the ring, affecting the chemical shifts of adjacent protons.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (indazole) ~8.0 s -
H-7 (indazole) ~7.5 d ~8.5
H-4 (indazole) ~7.2 d ~8.5
H-5 (indazole) ~6.5 dd ~8.5, ~1.5
-NH₂ ~4.0 br s -
-CH₂- (acetate) ~5.0 s -

Note: Predicted values are based on analogous indazole structures and standard chemical shift tables. Solvent is assumed to be DMSO-d₆.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom. The position of the carbonyl carbon from the ester, the methylene (B1212753) and methoxy (B1213986) carbons, and the distinct signals for the nine carbons of the indazole ring provide a complete picture of the molecular skeleton. The chemical shifts of C-5, C-6, and C-7 are particularly sensitive to the presence of the amino group.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester) ~169
C-6 (amino-substituted) ~150
C-7a (bridgehead) ~140
C-3 ~135
C-3a (bridgehead) ~122
C-4 ~120
C-7 ~115
C-5 ~100
-CH₂- (acetate) ~51

Note: Predicted values are based on analogous indazole structures. Solvent is assumed to be DMSO-d₆.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₁N₃O₂, Molecular Weight: 205.22 g/mol ), electron ionization (EI) would be expected to produce a distinct molecular ion peak [M]⁺• at m/z 205.

The fragmentation of the molecule is anticipated to follow predictable pathways for esters and N-substituted heterocyclic compounds. Key fragmentation routes likely include:

Loss of the methoxy radical (•OCH₃): This α-cleavage relative to the carbonyl group would result in a prominent acylium ion fragment at m/z 174.

Loss of the carbomethoxymethyl radical (•CH₂COOCH₃): Cleavage of the N-CH₂ bond would lead to the formation of a stable 6-aminoindazole radical cation at m/z 132.

McLafferty Rearrangement is not possible for this structure due to the absence of a γ-hydrogen on an appropriate chain.

Fragmentation of the Indazole Ring: Subsequent fragmentation of the indazole-containing ions would lead to the loss of molecules like HCN or N₂, characteristic of nitrogenous heterocyclic rings.

Predicted Major Mass Spectrometry Fragments

m/z Proposed Fragment Identity Fragmentation Pathway
205 [M]⁺• (Molecular Ion) -
174 [M - •OCH₃]⁺ Loss of methoxy radical
146 [M - COOCH₃]⁺ Loss of carbomethoxy group
132 [6-amino-1H-indazole]⁺• Cleavage of N-CH₂ bond

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The key functional groups in this compound each produce distinct signals:

N-H Vibrations: The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

C=O Vibration: The ester carbonyl group will produce a strong, sharp absorption band in the range of 1735-1750 cm⁻¹.

C-O Vibrations: The ester C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region.

Aromatic Vibrations: Aromatic C-H stretching is observed above 3000 cm⁻¹. The C=C stretching vibrations within the indazole ring are expected in the 1450-1600 cm⁻¹ range.

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450-3300 Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂)
3100-3000 Aromatic C-H Stretch Indazole Ring
2980-2850 Aliphatic C-H Stretch -CH₂- and -CH₃
1750-1735 C=O Stretch Ester Carbonyl
1620-1580 N-H Bend (Scissoring) Primary Amine (-NH₂)
1600-1450 C=C Aromatic Ring Stretch Indazole Ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been found in publicly available literature, its solid-state characteristics can be inferred from closely related compounds, such as ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. Indazole derivatives often crystallize in monoclinic or orthorhombic systems.

Key structural features expected in the solid state include:

Planarity: The indazole ring system is expected to be largely planar.

Intermolecular Hydrogen Bonding: The presence of the amino group (a hydrogen bond donor) and the ester carbonyl oxygen (a hydrogen bond acceptor) strongly suggests the formation of intermolecular hydrogen bonds. These interactions would link molecules into chains or sheets, significantly influencing the crystal packing and physical properties like melting point.

π-π Stacking: The planar aromatic indazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Hypothetical Crystallographic Data Based on Analogs

Parameter Expected Value/System
Crystal System Monoclinic
Space Group P2₁/c

This predictive analysis, based on established spectroscopic principles and data from analogous structures, provides a robust framework for the structural characterization of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distribution, and reactivity indices.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For a molecule like methyl 2-(6-amino-1H-indazol-1-yl)acetate, DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, would be employed to determine its most stable three-dimensional conformation (ground state geometry). nih.govresearchgate.net

This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy. The results of such a study would provide precise geometric parameters, offering a foundational understanding of the molecule's shape and steric profile.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)

ParameterBond/AngleCalculated Value
Bond LengthN1-N2 (indazole)~1.38 Å
Bond LengthC6-NH₂~1.37 Å
Bond LengthC=O (ester)~1.21 Å
Bond AngleC7a-N1-N2~112°
Dihedral AngleN2-N1-C(acetate)-C(carbonyl)~85°

Note: The values in this table are representative examples of what a DFT calculation would yield and are based on typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring and the amino group, while the LUMO might be distributed over the bicyclic system and the electron-withdrawing acetate (B1210297) group. FMO analysis also allows for the calculation of various global reactivity descriptors. researchgate.netresearchgate.net

Table 2: Representative Global Reactivity Descriptors (Calculated from FMO Energies)

DescriptorFormulaIllustrative Value (eV)Interpretation
HOMO Energy (E_HOMO)--5.85Electron-donating ability
LUMO Energy (E_LUMO)--1.20Electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMO4.65Chemical reactivity/stability
Ionization Potential (I)-E_HOMO5.85Energy to remove an electron
Electron Affinity (A)-E_LUMO1.20Energy released when gaining an electron
Electronegativity (χ)-(E_HOMO + E_LUMO)/23.525Tendency to attract electrons
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.325Resistance to change in electron configuration
Electrophilicity Index (ω)χ² / (2η)2.68Propensity to act as an electrophile

Note: Values are hypothetical and serve to illustrate the output of an FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduwisc.edu It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. rsc.org A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing charge-transfer events from a filled (donor) orbital to an empty (acceptor) anti-bonding orbital. acadpubl.euepa.gov

The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, significant interactions would be expected, such as the delocalization of the lone pair electrons from the amino nitrogen (N-H) into the π* anti-bonding orbitals of the indazole ring.

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(N) of NH₂π(C5-C6) of ring~15.5Lone pair delocalization
π(C4-C5)π(C6-C7)~22.1π-π* conjugation
LP(O) of C=Oσ*(C-Cα)~2.8Hyperconjugation

Note: LP denotes a lone pair orbital. E(2) values are representative examples indicating the stabilization energy from the interaction.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. mdpi.com MEP maps are invaluable for predicting how a molecule will interact with other chemical species. nih.gov

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue Regions: Indicate positive electrostatic potential, electron-poor areas. These are sites prone to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map would likely show strong negative potential (red) around the nitrogen of the amino group and the carbonyl oxygen of the ester. Positive potential (blue) would be expected on the hydrogens of the amino group and the N-H of the pyrazole (B372694) ring, highlighting their potential as hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and stability in a simulated environment, such as in a solvent like water. researchgate.netbohrium.com

For this compound, an MD simulation would reveal how the acetate side chain rotates and flexes relative to the rigid indazole core. Key analyses from an MD simulation include Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions to understand solvation patterns. Such simulations are crucial for understanding how the molecule might adapt its shape upon binding to a biological target. nih.gov

In Silico Ligand-Target Interaction Prediction

In silico methods, particularly molecular docking, are used to predict how a small molecule (ligand) might bind to a specific biological target, such as a protein or enzyme. nih.govjchr.org This technique places the ligand into the binding site of a receptor in various orientations and conformations, calculating a "docking score" that estimates the binding affinity. frontiersin.org

To study this compound, a specific protein target would first need to be identified, for instance, a kinase or another enzyme relevant to a disease pathway where indazole derivatives have shown activity. nih.gov The docking simulation would then predict the most likely binding pose and identify key interactions, such as hydrogen bonds, π-π stacking, or hydrophobic contacts, between the ligand and the protein's amino acid residues. This information is critical for structure-based drug design and for hypothesizing the molecule's mechanism of action. researchgate.netunipi.it

Molecular Docking Studies with Biological Macromolecules

No specific molecular docking studies for this compound have been reported in the reviewed literature. Research on analogous indazole structures shows docking against various targets like protein kinases, enzymes involved in cancer, and microbial proteins, but this data cannot be extrapolated to the target compound with scientific accuracy.

Binding Site Characterization and Interaction Profiling

As no docking studies are available, a characterization of the binding site and a profile of the specific molecular interactions for this compound cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

No QSAR models that specifically include this compound in their training or test sets have been found. QSAR studies are typically performed on a series of related compounds to derive a predictive model, and no such study incorporating the target compound has been published.

Research on Pharmacological Relevance and Molecular Mechanisms of Action

Exploration of Molecular Targets and Biological Pathways

The 6-amino-1H-indazole scaffold has served as a foundational structure for the development of numerous potent and selective inhibitors targeting key players in cellular signaling pathways, particularly protein kinases. These kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov

Derivatives of 1H-indazole have been extensively studied as inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov The 6-amino substitution on the indazole ring, in particular, has been a key feature in the design of inhibitors for several important oncogenic kinases.

Tyrosine Kinase Inhibition: FLT3 and FGFRs

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target. nih.govtandfonline.com Several series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been developed as potent FLT3 inhibitors. nih.govtandfonline.com One of the most potent compounds, 8r , demonstrated strong inhibitory activity against wild-type FLT3 with a half-maximal inhibitory concentration (IC50) of 41.6 nM. nih.gov This compound was also highly effective against common resistance-conferring mutants, FLT3-ITD and FLT3-TKD (D835Y), with IC50 values of 22.8 nM and 5.64 nM, respectively. nih.gov Another study focused on (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives to overcome FLT3 resistance mutations. nih.gov The representative compound, 10q , showed potent and selective inhibition of FLT3-ITD-positive AML cells and was also effective against various FLT3 mutations that confer resistance to other inhibitors. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. nih.gov Aberrant FGFR signaling is implicated in various cancers. acs.org Aminoindazole derivatives have been designed as irreversible inhibitors of wild-type and gatekeeper mutants of FGFR4. acs.org The compound 7v exhibited excellent potency against FGFR4 and its mutants, FGFR4V550L and FGFR4V550M, with nanomolar activity, while showing high selectivity over other FGFR family members (FGFR1/2/3). acs.org Additionally, 1H-indazol-3-amine derivatives have been optimized as potent FGFR inhibitors, with compound 2a showing significant activity against FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 ± 0.8 nM). nih.gov

CompoundTarget KinaseIC50 (nM)Source
8r FLT341.6 nih.gov
FLT3-ITD22.8 nih.gov
FLT3-TKD (D835Y)5.64 nih.gov
7v FGFR4Nanomolar activity acs.org
FGFR4V550LNanomolar activity acs.org
FGFR4V550MNanomolar activity acs.org
2a FGFR1< 4.1 nih.gov
FGFR22.0 ± 0.8 nih.gov

Serine/Threonine Kinase Inhibition: PLK4 and Aurora Kinases

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and cell division. rsc.org Its overexpression is linked to the development of several cancers. A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized as highly effective PLK4 inhibitors. rsc.org The compound K22 from this series demonstrated remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM. rsc.org

Aurora kinases are another family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is common in many human cancers. nih.gov Indazole derivatives have been identified as potent inhibitors of Aurora kinases. nih.gov

CompoundTarget KinaseIC50 (nM)Source
K22 PLK40.1 rsc.org

While various indazole derivatives have been investigated as inhibitors of Pim kinases researchgate.netacs.org, specific data on 6-amino-1H-indazole derivatives targeting this kinase family is limited in the current literature.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. rsc.org By depleting tryptophan and generating immunosuppressive metabolites, IDO1 plays a significant role in tumor immune evasion. A series of 6-substituted aminoindazole derivatives were designed as potential IDO1 inhibitors. rsc.org One of these compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) , not only exhibited potent anti-proliferative activity but also significantly suppressed the expression of the IDO1 protein in human colorectal cancer cells. rsc.org The study suggested that the 6-NH group of these derivatives could form a hydrogen bond with the propionate (B1217596) side chain of the heme group within the enzyme's active site. rsc.org

There is currently no available research data on the inhibitory effects of methyl 2-(6-amino-1H-indazol-1-yl)acetate or related 6-amino-1H-indazole derivatives on cholinesterases or nitric oxide synthase.

Scientific literature has not yet reported on the binding and modulation activities of this compound or its closely related 6-amino-1H-indazole analogues on G-protein coupled receptors or estrogen receptors.

Investigation of Cellular Activities in Research Models

The inhibitory effects of 6-amino-1H-indazole derivatives on various molecular targets translate into significant cellular activities, primarily related to the control of cancer cell growth and survival.

A number of studies have demonstrated the anti-proliferative effects of 6-amino-1H-indazole derivatives across a range of human cancer cell lines. rsc.orgbenthamdirect.com For instance, the N-(4-fluorobenzyl)-1H-indazol-6-amine (9f ) exhibited potent growth inhibitory activity against the human colorectal cancer cell line HCT116 with an IC50 value of 14.3 ± 4.4 µM, while showing no cytotoxicity in normal lung fibroblast cells (MRC5) at concentrations up to 100 µM. benthamdirect.com Another derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) , displayed even more potent anti-proliferative activity in HCT116 cells with an IC50 of 0.4 ± 0.3 µM. rsc.org The PLK4 inhibitor K22 also showed significant anti-proliferative efficacy against the MCF-7 breast cancer cell line with an IC50 of 1.3 µM. rsc.org Furthermore, 1H-indazole-3-amine derivatives have demonstrated anti-proliferative effects, with compound 6o showing an IC50 of 5.15 µM against the K562 chronic myeloid leukemia cell line, while being significantly less toxic to normal HEK-293 cells (IC50 = 33.2 µM). researchgate.netnih.gov

CompoundCell LineIC50 (µM)Source
9f HCT116 (colorectal cancer)14.3 ± 4.4 benthamdirect.com
MRC5 (normal lung fibroblast)> 100 benthamdirect.com
36 HCT116 (colorectal cancer)0.4 ± 0.3 rsc.org
K22 MCF-7 (breast cancer)1.3 rsc.org
6o K562 (chronic myeloid leukemia)5.15 researchgate.netnih.gov
HEK-293 (normal kidney)33.2 researchgate.netnih.gov

Beyond inhibiting cell proliferation, certain 6-amino-1H-indazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. The potent FLT3 inhibitor 10q was found to induce apoptosis in FLT3-ITD-positive AML cells. nih.gov The anti-proliferative activity of compound 36 in HCT116 cells was associated with cell cycle arrest at the G2/M phase. rsc.org Similarly, compound 6o was found to induce apoptosis and affect the cell cycle in K562 cells, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. researchgate.netnih.gov

No Publicly Available Research Found for "this compound" in Requested Pharmacological Contexts

Following a comprehensive and targeted search of scientific literature, no research data was identified for the chemical compound “this compound” within the specific areas of pharmacological relevance and molecular mechanisms outlined in the request.

Extensive searches were conducted to locate studies pertaining to this specific compound's role in:

Interference with Signal Transduction Cascades

Anti-inflammatory Mechanisms

Antimicrobial Activity

Antiviral and Antiparasitic Research

Neuroprotective and Anticonvulsant Mechanisms

The search results did not yield any published papers, preclinical data, or scholarly articles that have investigated "this compound" for these biological activities. Therefore, it is not possible to generate a scientifically accurate article on this compound based on the provided outline, as the foundational research is not available in the public domain.

While the indazole scaffold is a known pharmacophore present in various biologically active molecules, the specific derivative, "this compound," does not appear to have been the subject of published research in the requested therapeutic areas. Consequently, no data tables or detailed research findings can be provided.

Advanced Research Methodologies and Experimental Design

Development of High-Throughput Screening (HTS) Assays for Indazole Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for activity against a specific biological target. In the context of indazole research, HTS campaigns have been instrumental in identifying novel bioactive molecules.

These assays are typically designed to be robust, reproducible, and scalable. A common format is the 384-well or 1536-well microplate, which allows for the simultaneous testing of thousands of compounds. The detection methods vary depending on the target but often rely on fluorescence, luminescence, or absorbance measurements. For instance, a fluorescence polarization assay was developed for HTS to identify inhibitors of the interaction between the hedgehog ligand and heparin, demonstrating a robust method applicable to screening large libraries. dovepress.com

Specific applications in indazole research include:

Kinase Inhibition Assays: Many indazole derivatives are investigated as kinase inhibitors. rsc.org HTS assays for kinases often measure the phosphorylation of a substrate, using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaScreen™.

Enzyme Activation/Inhibition Screens: Researchers have utilized HTS to discover indazole derivatives that act as enzyme activators. For example, a series of indazole derivatives were identified as potent Sirtuin 1 (Sirt1) activators through an HTS campaign. nih.gov

Cell-Based Assays: These assays assess the effect of compounds on cellular functions, such as cell proliferation, apoptosis, or specific signaling pathways. Antiproliferative screens against various cancer cell lines (e.g., A549, HepG2, MCF-7) are commonly used to evaluate the anticancer potential of newly synthesized indazole derivatives. rsc.orgmdpi.comnih.gov

A notable example involved an HTS campaign that sampled the Merck compound collection, leading to the identification of 3-benzylindazole analogues as potent and selective inhibitors of cyclin-dependent kinase 8 (CDK8). nih.gov The initial hits from such screens serve as the starting point for further medicinal chemistry optimization. The success of an HTS campaign is often evaluated by its Z' factor, a statistical parameter that indicates the robustness of the assay; a Z' factor of 0.56, for instance, indicates a robust assay suitable for HTS. dovepress.com

Ligand-Based and Structure-Based Drug Design Strategies Applied to Indazoles

Following the identification of initial hits, often from HTS, ligand-based and structure-based drug design strategies are employed to optimize the potency, selectivity, and pharmacokinetic properties of indazole derivatives.

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For related heterocyclic compounds like imidazoles, pharmacophore models have been generated to guide the design of new inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of newly designed indazole analogues. For instance, studies on imidazole-based inhibitors have successfully used Hologram QSAR (HQSAR) to build predictive models. nih.gov

Structure-Based Drug Design (SBDD) is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This powerful approach allows for the rational design of ligands that can fit precisely into the target's binding site.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. derpharmachemica.com Molecular docking studies have been used to understand the binding modes of indazole derivatives with targets like histone deacetylases (HDACs) and aromatase, revealing key interactions with amino acid residues such as Arg115 and Met374 in the active site. derpharmachemica.comnih.gov

Fragment-Based Drug Design (FBDD): This method involves screening small, low-molecular-weight compounds (fragments) for binding to the target. Promising fragments are then grown or linked together to create more potent lead compounds. nih.gov SPROUT, a de novo design program, was used to identify an indazole-based pharmacophore for inhibiting fibroblast growth factor receptor (FGFR) kinases. researchgate.net

Structure-Guided Optimization: This iterative process uses the crystal structure of a ligand-target complex to guide the chemical modification of the ligand to improve its binding affinity and other properties. This strategy has been successfully applied to develop potent 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase (ERK1/2) and to optimize inhibitors for epidermal growth factor receptor (EGFR). nih.gov

The table below summarizes examples of indazole derivatives developed using these design strategies.

Design StrategyIndazole Derivative SeriesTargetKey FindingsReference
Fragment-Based Virtual ScreeningIndazole and pyrazolo[3,4-b] pyridine (B92270) derivativesHDAC1, HDAC2, HDAC8Identified potent inhibitors (e.g., compound 15k) with IC50 values in the low nanomolar range (2.7 nM for HDAC1). nih.gov
Structure-Guided Drug Design1H-indazole derivativesEGFR Kinase (T790M mutant)Developed compound 109 with strong potency against EGFR T790M (IC50 = 5.3 nM). nih.gov
Structure-Guided & Knowledge-Based Design1H-indazole amide derivativesERK1/2Identified compounds with excellent enzymatic and cellular activity (IC50 values from 9.3 nM). nih.gov
De Novo Design (SPROUT software)Indazole-containing fragmentsFGFR1-3Identified fragments inhibiting FGFRs in the micromolar range with high ligand efficiencies. researchgate.net

Application of Chemoinformatics and Bioinformatics in Indazole Research

Chemoinformatics and bioinformatics provide the computational tools and frameworks necessary to analyze the vast amounts of data generated in drug discovery and to guide the design of new experiments. omicstutorials.comnih.gov

Chemoinformatics focuses on the storage, retrieval, and analysis of chemical information.

Virtual Screening: Large libraries of virtual compounds can be screened against a target structure to identify potential hits before committing to chemical synthesis, saving time and resources. omicstutorials.com

ADME-Tox Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. igjps.com

Similarity and Diversity Analysis: These methods are used to analyze compound libraries, ensuring chemical diversity for screening or identifying compounds with similar properties to a known active molecule.

Bioinformatics integrates data from genomics, proteomics, and other "omics" fields to identify and validate drug targets and understand disease mechanisms. omicstutorials.comnih.gov

Target Identification and Validation: Bioinformatics tools analyze biological data to identify genes, proteins, and pathways associated with a disease, which can then become targets for indazole-based drugs. omicstutorials.com

Pathway Analysis: This approach helps to understand the biological context of a drug target and can predict the downstream effects of its modulation by an indazole derivative. omicstutorials.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of binding interactions that are not apparent from static docking poses. nih.gov

Target Prediction: For a bioactive compound with an unknown mechanism of action, bioinformatics tools can predict its potential biological targets. For example, the Swiss Target Prediction tool was used to suggest potential targets for compound 2f, an indazole derivative with anticancer activity, pointing towards several tyrosine kinases. nih.gov

The integration of these computational approaches with experimental methodologies creates a powerful, synergistic workflow for the discovery and development of new indazole-based therapeutic agents. mdpi.com

Future Research Trajectories and Collaborative Potential

Unveiling Novel Molecular Targets and Mechanisms of Action

While the broader class of indazole derivatives has been extensively studied, the specific biological targets and mechanisms of action for methyl 2-(6-amino-1H-indazol-1-yl)acetate remain largely uncharted territory. Future research should prioritize the elucidation of its molecular interactions to unlock its full therapeutic potential.

Systematic Screening and Target Identification: A crucial first step will be to conduct comprehensive screening of this compound against a wide array of biological targets. This can be achieved through high-throughput screening (HTS) against diverse panels of receptors, enzymes, and other protein targets. Techniques such as differential scanning fluorimetry (DSF) and thermal shift assays can be employed to identify direct binding partners.

Phenotypic Screening and Pathway Analysis: In parallel with target-based screening, phenotypic screening in various disease models (e.g., cancer cell lines, patient-derived organoids) can reveal unexpected therapeutic activities. Should the compound exhibit a desirable phenotypic effect, subsequent target deconvolution efforts using chemoproteomics, genetic screening (e.g., CRISPR-Cas9), and transcriptomic analysis will be essential to identify the underlying molecular targets and pathways. This approach can uncover novel mechanisms of action that may not be apparent from traditional target-based approaches.

Exploration of Underexplored Target Classes: Research should extend beyond well-established target families like kinases. The unique structural features of this compound may lend themselves to interaction with less-explored target classes such as epigenetic modulators (e.g., histone methyltransferases, demethylases), transcription factors, and RNA-binding proteins.

Rational Design and Synthesis of Next-Generation Indazole-Based Chemical Probes

Leveraging this compound as a foundational scaffold, the principles of rational drug design can be applied to develop next-generation chemical probes with enhanced potency, selectivity, and tailored pharmacological properties. These probes will be invaluable tools for basic research and preclinical studies.

Structure-Activity Relationship (SAR) Studies: A systematic SAR exploration is fundamental. By synthesizing a library of analogues with modifications at key positions—the 6-amino group, the acetate (B1210297) moiety, and various positions on the indazole ring—researchers can delineate the structural requirements for biological activity. This will involve iterative cycles of chemical synthesis and biological evaluation to build a comprehensive understanding of how structural changes impact target engagement and cellular effects. researchgate.net

Fragment-Based and Structure-Based Design: For identified targets with known three-dimensional structures, fragment-based and structure-based design strategies will be instrumental. choderalab.org Computational docking and molecular dynamics simulations can guide the design of derivatives with improved binding affinity and selectivity. The acetate group, for instance, offers a versatile handle for introducing fragments that can form additional interactions with the target protein.

Development of Covalent and Photoaffinity Probes: To definitively identify and study the direct targets of this compound series, the development of sophisticated chemical probes is necessary. This includes the synthesis of derivatives incorporating reactive moieties for covalent labeling of the target protein or photo-activatable groups for photoaffinity labeling. These probes will enable precise target identification and validation in complex biological systems.

Integration of Artificial Intelligence and Machine Learning in the Drug Discovery Pipeline

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the drug discovery process for indazole-based compounds. nih.govpnas.org These computational tools can accelerate timelines, reduce costs, and increase the probability of success in developing novel therapeutics derived from this compound.

Predictive Modeling for Activity and Properties: Machine learning models, trained on large datasets of known bioactive molecules, can be used to predict the biological activity of virtual derivatives of this compound. researchgate.netacs.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, guiding the design of more potent and selective compounds. discoveryontarget.com Furthermore, AI algorithms can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing for the early-stage filtering of compounds with unfavorable profiles.

Generative Models for De Novo Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel indazole-based molecules with desired properties from the ground up. By learning the underlying patterns in chemical space, these models can propose new structures that are likely to be active against a specific target, while also possessing favorable drug-like properties.

Fostering Cross-Disciplinary Research Collaborations

The complexity of modern drug discovery necessitates a collaborative, cross-disciplinary approach. nih.gov Realizing the full potential of this compound and its future derivatives will depend on synergistic partnerships between experts in various fields.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies are crucial. researchgate.net Academic labs can provide deep expertise in basic biology, target validation, and novel synthetic methodologies, while industry partners bring resources for large-scale screening, medicinal chemistry optimization, preclinical development, and clinical trials. nih.govdrugbank.com

Consortia of Chemists and Biologists: The effective design and evaluation of novel indazole-based compounds require close collaboration between synthetic chemists and biologists. nih.gov Chemists can synthesize novel analogues, while biologists can perform the necessary in vitro and in vivo testing to evaluate their efficacy and mechanism of action. This iterative feedback loop is essential for efficient lead optimization.

Integration of Computational and Experimental Sciences: A modern drug discovery program for this indazole scaffold should seamlessly integrate computational chemistry and AI/ML with traditional wet-lab experimentation. Computational scientists can guide the design of new molecules and prioritize them for synthesis and testing, thereby increasing the efficiency of the experimental workflow.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-(6-amino-1H-indazol-1-yl)acetate, and how can purity be optimized?

  • Methodology :

  • Esterification : React 6-amino-1H-indazole with methyl chloroacetate in the presence of a base (e.g., K2_2CO3_3) under reflux in a polar aprotic solvent (e.g., DMF). Monitor reaction progress via TLC .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate the product. Confirm purity via HPLC (≥95%) and characterize using 1^1H/13^13C NMR .
    • Critical Parameters : Control reaction temperature (70–80°C) to avoid decomposition. Use anhydrous conditions to prevent hydrolysis of the ester group.

Q. How should researchers safely handle this compound in the laboratory?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; rinse with water for 15 minutes if exposed .
  • Storage : Store in airtight containers at 2–8°C under nitrogen to prevent oxidation .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • Enzyme Inhibition : Test cyclooxygenase (COX-1/COX-2) inhibition using a fluorometric assay. Prepare compound solutions in DMSO (≤0.1% final concentration) .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293). Include positive controls (e.g., indomethacin) and triplicate measurements .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Experimental Design :

  • DoE Approach : Apply a fractional factorial design to evaluate variables (temperature, solvent ratio, catalyst loading). Use software (e.g., JMP) to model interactions and identify optimal conditions .
  • Case Study : For esterification, a central composite design revealed that increasing DMF volume by 20% improved yield from 65% to 82% while reducing side-product formation .

Q. How to resolve contradictions in NMR data for structural confirmation?

  • Analytical Strategy :

  • 2D NMR : Perform 1^1H-13^13C HSQC and HMBC to assign ambiguous peaks. For example, distinguish NH2_2 (δ 6.2–6.5 ppm) from aromatic protons using decoupling experiments .
  • X-ray Crystallography : If crystallization is feasible, compare experimental bond angles/distances with computational models (e.g., DFT) to validate the indazole-acetate linkage .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Integrated Workflow :

  • Molecular Docking : Use AutoDock Vina to screen derivatives against COX-2 (PDB: 5KIR). Prioritize compounds with ΔG < −8 kcal/mol .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond persistence to refine SAR .

Q. How to address discrepancies in biological activity across cell-based vs. enzyme assays?

  • Troubleshooting Framework :

  • Permeability Testing : Use Caco-2 monolayers to evaluate cellular uptake. Low permeability (Papp_{app} < 1 × 106^-6 cm/s) may explain reduced efficacy in cell assays .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). If rapid degradation occurs (<50% remaining at 30 min), consider prodrug strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.